

Early-Phase Clinical Trial Results for Indacaterol in COPD: A Technical Guide

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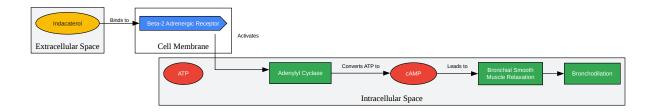
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to support further research and development in respiratory medicine.

Mechanism of Action

Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3] This activation triggers a cascade of intracellular events, primarily the activation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains within the airway membrane, which contributes to its long duration of action, allowing for oncedaily dosing.





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Indacaterol's signaling pathway leading to bronchodilation.

Early-Phase Clinical Trial Data

Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key quantitative data from these studies, presented for comparative analysis.

Efficacy Data: Forced Expiratory Volume in 1 second (FEV1)

A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses the long-acting effects of the bronchodilator.



Study (Trial	Treatment Arms	Duration	Mean Change from Baseline in Trough FEV1 (L)	Comparator	p-value
INHANCE (NCT006343 59)	Indacaterol 150 µg once daily	26 weeks	0.18	Placebo	<0.001
Indacaterol 300 µg once daily	26 weeks	0.18	Placebo	<0.001	
Tiotropium 18 μg once daily (open-label)	26 weeks	0.14	Placebo	<0.001	•
INTIME (NCT006154 59)	Indacaterol 150 μg once daily	14 days	0.17	Placebo	<0.001
Indacaterol 300 µg once daily	14 days	0.15	Placebo	<0.001	
Tiotropium 18 μg once daily	14 days	0.13	Placebo	<0.001	•
INSIST (NCT008284 58)	Indacaterol 150 μg once daily	12 weeks	0.18	Salmeterol 50 µg twice daily	<0.05
INLIGHT-2	Indacaterol 150 μg once daily	12 weeks	0.14	Salmeterol 50 µg twice daily	<0.001

Onset of Action

The rapid onset of action is a crucial characteristic for patient-reported symptom relief.



Study (Trial ID)	Treatment Arms	Time Point	Mean FEV1 Improveme nt from Baseline (L)	Comparator	p-value
INTIME (NCT006154 59)	Indacaterol 150 µg once daily	5 minutes post-dose (Day 1)	0.12	Placebo	<0.001
Indacaterol 300 µg once daily	5 minutes post-dose (Day 1)	0.13	Placebo	<0.001	
Tiotropium 18 μg once daily	5 minutes post-dose (Day 1)	0.04	Placebo	NS	_

Safety and Tolerability

The safety profile of Indacaterol has been extensively studied. The following table summarizes the incidence of common adverse events.



Study (Pooled Analysis)	Indacaterol 150 μg (n=2611)	Indacaterol 300 μg (n=1157)	Placebo (n=2012)	Salmeterol 50 µg (n=895)	Tiotropium 18 µg (n=1214)
Any Adverse Event (%)	63.8	65.5	60.5	64.9	62.9
Nasopharyngi tis (%)	9.0	8.1	7.9	10.1	7.8
Headache (%)	5.7	6.0	5.3	6.3	4.8
Cough (%)	4.9	6.6	3.5	3.6	4.3
COPD Exacerbation (%)	17.9	17.5	23.0	18.3	17.3
Serious Adverse Events (%)	10.4	12.3	10.5	11.2	11.0

Experimental Protocols

The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.

INHANCE Study (Adaptive Seamless Design)

The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding (Phase IIb) and confirmation of efficacy and safety (Phase III) into a single trial.

- Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled, parallel-group study with two stages.
 - Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150, 300, and 600 μg once daily), formoterol (12 μg twice daily), open-label tiotropium (18 μg once daily), and placebo. An independent data monitoring committee selected two indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.

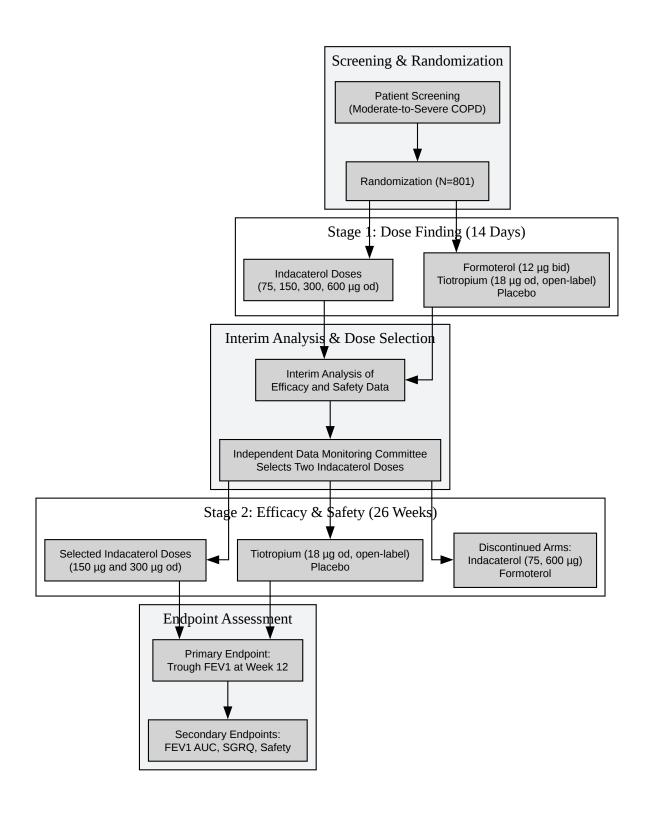






- $\circ~$ Stage 2 (26 weeks): The selected indacaterol doses (150 μg and 300 $\mu g)$ were compared with placebo and open-label tiotropium.
- Patient Population: Patients with moderate-to-severe COPD.
- Primary Efficacy Endpoint: Trough FEV1 at Week 12.
- Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health status (St. George's Respiratory Questionnaire SGRQ), and safety assessments.





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Workflow of the INHANCE adaptive seamless design clinical trial.



INTIME Study (Crossover Design)

The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy of indacaterol with tiotropium.

- Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block, crossover study. Patients received three of the four following treatments, each for 14 days, separated by a 14-day washout period:
 - Indacaterol 150 μg once daily
 - Indacaterol 300 μg once daily
 - Tiotropium 18 μg once daily
 - Placebo
- Patient Population: Patients with moderate-to-severe COPD.
- Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment.
 The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this endpoint.
- Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action, and safety and tolerability.

Conclusion

The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate that both 150 µg and 300 µg once-daily doses of indacaterol are superior to placebo and at least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol is favorable and consistent with the beta2-agonist drug class. The innovative adaptive seamless design of the INHANCE trial highlights a more efficient approach to drug development, combining dose-finding and confirmatory stages. These findings have



established indacaterol as a valuable therapeutic option for the maintenance treatment of COPD.

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